molecular formula C6H12N2O B1296152 1-Methyl-1,4-diazepan-5-one CAS No. 5441-40-7

1-Methyl-1,4-diazepan-5-one

Cat. No.: B1296152
CAS No.: 5441-40-7
M. Wt: 128.17 g/mol
InChI Key: FZYSZYWKHFCLSF-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C₆H₁₂N₂O . It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperazine with a suitable carbonyl compound can lead to the formation of this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications. The use of advanced equipment and techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives with different functional groups .

Scientific Research Applications

1-Methyl-1,4-diazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,4-diazepan-5-one
  • 1-Methyl-1,4-diazepan-5-one hydrochloride
  • 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one
  • tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate

Uniqueness

This compound stands out due to its specific structural features and reactivity. Its unique seven-membered ring with two nitrogen atoms provides distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activity .

Properties

IUPAC Name

1-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-6(9)7-3-5-8/h2-5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYSZYWKHFCLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281328
Record name 1-methyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-40-7
Record name 5441-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5441-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5441-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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